4H-1-Benzopyran-4-one, 6,8-dichloro-2-(2-methylphenyl)-
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Overview
Description
6,8-Dichloro-2-(o-tolyl)-4H-chromen-4-one is a synthetic organic compound belonging to the chromenone family This compound is characterized by the presence of two chlorine atoms at the 6th and 8th positions, an o-tolyl group at the 2nd position, and a chromen-4-one core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dichloro-2-(o-tolyl)-4H-chromen-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6,8-dichlorochromone and o-toluidine.
Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as an acid or base, to form the desired chromenone derivative.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of 6,8-Dichloro-2-(o-tolyl)-4H-chromen-4-one may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and controlling the reaction parameters is common.
Chemical Reactions Analysis
Types of Reactions
6,8-Dichloro-2-(o-tolyl)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromenone core to dihydrochromenone or other reduced forms.
Substitution: The chlorine atoms at the 6th and 8th positions can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various functionalized derivatives.
Scientific Research Applications
6,8-Dichloro-2-(o-tolyl)-4H-chromen-4-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Material Science: The compound is explored for its use in the development of organic semiconductors and light-emitting materials.
Biological Studies: It is used as a probe to study enzyme mechanisms and interactions with biological macromolecules.
Industrial Applications: The compound is utilized in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6,8-Dichloro-2-(o-tolyl)-4H-chromen-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In cancer research, it is known to interfere with signaling pathways that regulate cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
6,8-Dichloro-4H-chromen-4-one: Lacks the o-tolyl group, which may affect its biological activity and chemical properties.
2-(o-tolyl)-4H-chromen-4-one: Does not have chlorine atoms, which can influence its reactivity and interactions with biological targets.
6,8-Dichloro-2-phenyl-4H-chromen-4-one: Similar structure but with a phenyl group instead of an o-tolyl group, leading to differences in steric and electronic effects.
Uniqueness
6,8-Dichloro-2-(o-tolyl)-4H-chromen-4-one is unique due to the presence of both chlorine atoms and the o-tolyl group, which confer distinct chemical reactivity and biological activity. These structural features make it a valuable compound for various research and industrial applications.
Properties
CAS No. |
88952-99-2 |
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Molecular Formula |
C16H10Cl2O2 |
Molecular Weight |
305.2 g/mol |
IUPAC Name |
6,8-dichloro-2-(2-methylphenyl)chromen-4-one |
InChI |
InChI=1S/C16H10Cl2O2/c1-9-4-2-3-5-11(9)15-8-14(19)12-6-10(17)7-13(18)16(12)20-15/h2-8H,1H3 |
InChI Key |
ILYZBTABABCASF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=O)C3=C(O2)C(=CC(=C3)Cl)Cl |
Origin of Product |
United States |
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